Welcome to the BenchChem Online Store!
molecular formula C10H10N2O B8477695 2,7-Dimethyl-1,2-dihydrophthalazin-1-one

2,7-Dimethyl-1,2-dihydrophthalazin-1-one

Cat. No. B8477695
M. Wt: 174.20 g/mol
InChI Key: BBFVIPZXUHMZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207168B2

Procedure details

A solution of 2-formyl-5-methoxy-benzoic acid (1.0 g, 6.10 mmol) and methyl hydrazine (0.481 mL, 1.5 eq.) in ethanol (15 mL) was stirred at 85° C. for 1.5 days. The solvent was removed and the solid was collected and washed with cold EtOH to give 7-methyl-2-methyl-2H-phthalazin-1-one (780 mg): MS m/z 191 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:9](OC)=[CH:8][C:4]=1[C:5]([OH:7])=O)=O.[CH3:14][NH:15][NH2:16].[CH2:17](O)C>>[CH3:17][C:9]1[CH:8]=[C:4]2[C:3]([CH:1]=[N:16][N:15]([CH3:14])[C:5]2=[O:7])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=C(C=C1)OC
Name
methyl hydrazine
Quantity
0.481 mL
Type
reactant
Smiles
CNN
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
washed with cold EtOH

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=NN(C(C2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.